

Molecular structure of 3,5-Dichloro-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dichloro-4-fluorobenzoic acid

Cat. No.: B1591831

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **3,5-Dichloro-4-fluorobenzoic Acid**

Introduction: A Key Building Block in Modern Chemistry

3,5-Dichloro-4-fluorobenzoic acid is a halogenated aromatic carboxylic acid. As a member of the fluorinated benzoic acid family, it serves as a crucial intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.^{[1][2]} The strategic placement of two chlorine atoms and a highly electronegative fluorine atom on the benzoic acid scaffold imparts unique chemical properties that are highly sought after in drug design.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.^{[1][3]} Fluorine can improve metabolic stability, binding affinity to target proteins, and lipophilicity, which affects how a drug is absorbed and distributed in the body.^{[1][3]} This guide provides a detailed examination of the molecular structure, synthesis, and characterization of **3,5-Dichloro-4-fluorobenzoic acid**, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The intrinsic properties of a molecule are dictated by its structure. For **3,5-Dichloro-4-fluorobenzoic acid**, these properties make it a versatile solid material for various synthetic

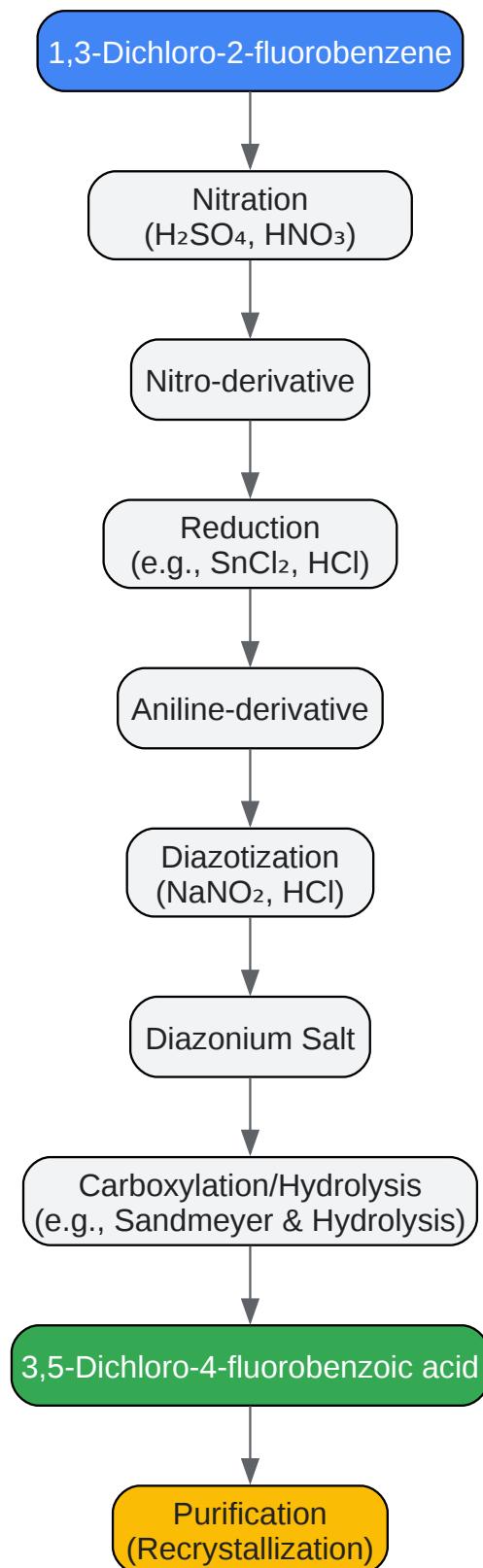
applications.

Property	Value	Source
CAS Number	98191-30-1	[4] [5] [6]
Molecular Formula	C ₇ H ₃ Cl ₂ FO ₂	[5] [6]
Molecular Weight	209.00 g/mol	[5] [7]
Appearance	Solid, Red-brown crystalline powder	[5] [6]
Melting Point	152°C - 156°C	[6]
Boiling Point	317.7°C at 760 mmHg	[6]
Density	1.6 ± 0.1 g/cm ³	[6]
Solubility	Practically insoluble in water; Soluble in methanol and N,N-Dimethylformamide (DMF)	[6]
InChI Key	CRRHVMZOOWYRG-UHFFFAOYSA-N	[5] [6]

The molecule's structure consists of a central benzene ring. A carboxylic acid group (-COOH) is attached at position 1. Two chlorine atoms are symmetrically placed at positions 3 and 5, flanking a fluorine atom at position 4. This substitution pattern creates a plane of symmetry through the C1-C4 axis, rendering the two aromatic protons at positions 2 and 6 chemically equivalent.

Synthesis and Purification: A Representative Protocol

The synthesis of polysubstituted aromatic compounds like **3,5-Dichloro-4-fluorobenzoic acid** requires a strategic, multi-step approach. While numerous specific pathways exist, a common and logical strategy involves the functionalization of a commercially available, simpler precursor. The following protocol is a representative example based on established organohalogen chemistry.[\[8\]](#)


Expert Rationale: The choice of starting material is critical. Beginning with a precursor that already contains the desired fluorine and chloro substituents simplifies the synthesis and avoids harsh fluorination or chlorination steps that can lead to unwanted isomers. The subsequent steps are designed to introduce the remaining functional groups in a controlled manner.

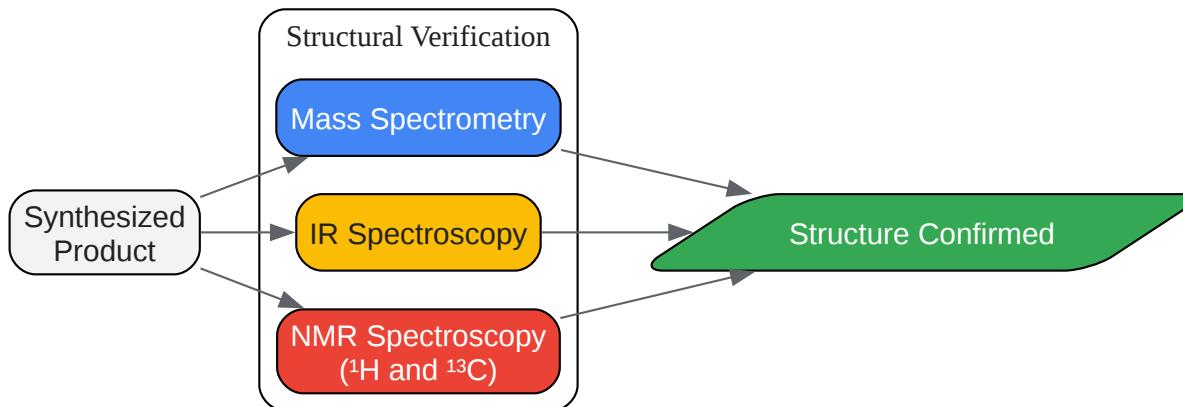
Step-by-Step Synthesis Protocol

- Nitration of Precursor:
 - Step: Commercially available 1,3-dichloro-2-fluorobenzene is slowly added to a stirred mixture of concentrated sulfuric acid and nitric acid at 0-5°C.
 - Causality: The nitronium ion (NO_2^+) generated in situ is a powerful electrophile. The existing halogen substituents are deactivating but direct the incoming nitro group to the available positions. The reaction is kept cold to control the rate of this highly exothermic reaction and prevent side-product formation.
- Reduction of Nitro Group:
 - Step: The resulting nitro-intermediate is reduced to an aniline derivative using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with H_2 gas over a palladium catalyst (Pd/C).
 - Causality: The reduction of the nitro group to an amine ($-\text{NH}_2$) is a fundamental step. The amine is a versatile functional group that can be readily converted into other functionalities, most notably through diazotization.
- Diazotization of Amine:
 - Step: The synthesized aniline is treated with sodium nitrite (NaNO_2) in the presence of a strong acid (e.g., HCl) at low temperatures (0-5°C) to form a diazonium salt.
 - Causality: The diazonium salt is an excellent intermediate. The $-\text{N}_2^+$ group is a superb leaving group (as N_2 gas), allowing for its replacement with a wide variety of substituents in a Sandmeyer or related reaction. Maintaining low temperatures is critical as diazonium salts are unstable and can decompose at higher temperatures.

- Carboxylation:
 - Step: The diazonium salt is subjected to a carbonylation reaction, for instance, using carbon monoxide (CO) gas with a palladium catalyst, or converted to a nitrile via a Sandmeyer reaction with copper(I) cyanide, followed by hydrolysis.
 - Causality: The final step introduces the carboxylic acid group. Hydrolysis of the nitrile intermediate under acidic or basic conditions is a robust and high-yielding method to produce the final carboxylic acid product.
- Purification:
 - Step: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water.
 - Causality: Recrystallization is an effective technique for purifying solid organic compounds. It exploits differences in solubility between the desired product and impurities at different temperatures to yield a highly pure crystalline solid.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)


Caption: A representative multi-step synthesis pathway for **3,5-Dichloro-4-fluorobenzoic acid**.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a piece of the structural puzzle, and together they form a self-validating system that confirms the molecular structure.

Technique	Expected Outcome & Interpretation
¹ H NMR	A single signal (singlet) in the aromatic region (approx. 7.5-8.0 ppm). This is due to the chemical equivalence of the two protons at positions 2 and 6, resulting from the molecule's symmetry. A broad singlet at a higher chemical shift (>10 ppm) corresponding to the acidic proton of the carboxylic acid group will also be present.
¹³ C NMR	Expect five distinct signals: one for the carboxylic carbon (~165-170 ppm), and four for the aromatic carbons. The symmetry of the molecule results in fewer signals than the total number of carbons. The carbon atoms attached to fluorine will show characteristic splitting (a large one-bond C-F coupling constant).
IR Spectroscopy	Characteristic absorption bands will be observed. A very broad peak from ~2500-3300 cm^{-1} for the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700 cm^{-1} for the C=O (carbonyl) stretch. Strong absorptions in the fingerprint region (~1000-1200 cm^{-1}) corresponding to C-F and C-Cl stretching vibrations.
Mass Spectrometry	The molecular ion peak (M^+) will appear at $m/z \approx 208$. A characteristic isotopic pattern for two chlorine atoms ($[\text{M}]^+$, $[\text{M}+2]^+$, $[\text{M}+4]^+$) will be observed with a ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for the structural confirmation of the synthesized product.

Applications in Drug Discovery and Development

Halogenated benzoic acids are privileged structures in medicinal chemistry. The specific combination of chlorine and fluorine in **3,5-Dichloro-4-fluorobenzoic acid** makes it a valuable precursor for active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and antibacterial agents.^[2]

- Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine and fluorine atoms significantly lowers the pKa of the carboxylic acid group, influencing its ionization state at physiological pH. This can be critical for interactions with biological targets or for formulation purposes.
- Enhancing Binding Interactions: The halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a protein's active site, thereby enhancing the binding affinity and selectivity of a drug.
- Improving Pharmacokinetics: The C-F bond is exceptionally strong and resistant to metabolic degradation, which can increase the half-life of a drug.^[3] The lipophilicity added by the chlorine atoms can improve the ability of the molecule to cross cell membranes.

This intermediate is particularly relevant in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial drugs.^[2] The core quinolone structure is often built upon substituted benzoic acid derivatives.

Safety and Handling

As with any laboratory chemical, proper handling of **3,5-Dichloro-4-fluorobenzoic acid** is essential. Based on available safety data for this and structurally similar compounds, the following precautions should be observed.^{[9][10]}

- **Hazards:** The compound is classified as a skin and eye irritant.^[6] Inhalation of the dust may cause respiratory irritation.^{[6][9]}
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.^[9] Use only in a well-ventilated area or a chemical fume hood.^{[6][9]}
- **First Aid:** In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.^[11] Seek medical attention if irritation persists.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.^[10]

Conclusion

3,5-Dichloro-4-fluorobenzoic acid is more than a simple chemical reagent; it is a carefully designed molecular tool. Its structure, characterized by a symmetric arrangement of potent electron-withdrawing halogens on a benzoic acid framework, provides a unique combination of reactivity and physicochemical properties. A thorough understanding of its synthesis, analytical validation, and inherent properties is fundamental for its effective use by researchers and scientists in the development of next-generation pharmaceuticals and other advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2,4 Dichloro 5 Fluorobenzoic Acid Market Size, Report by 2034 [precedenceresearch.com]
- 3. nbino.com [nbino.com]
- 4. 3,5-Dichloro-4-fluorobenzoic acid | 98191-30-1 [chemicalbook.com]
- 5. 3,5-Dichloro-4-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Molecular structure of 3,5-Dichloro-4-fluorobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591831#molecular-structure-of-3-5-dichloro-4-fluorobenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com